5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine
Description
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine (CAS: 1107061-04-0) is a pyrazole derivative featuring a 2,3-dichlorophenyl substituent at the 5-position and an amino group at the 3-position of the pyrazole ring. Its molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 228.08 g/mol . Limited commercial availability and safety data are noted, with the compound currently listed as out of stock in some suppliers’ catalogs .
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJWUSKKGOBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: The amino group on the pyrazole ring serves as a hydrogen bond donor, while chlorine substituents influence lipophilicity and steric interactions.
Pyrazol-3-amine Derivatives with Additional Substituents
Other analogs feature methyl, benzyl, or thiophene groups, altering physicochemical and biological properties:
Biological Activity
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activities
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine has been investigated for several biological activities, including:
- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
Target of Action
The primary target of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is Cyclin-dependent kinase 2 (CDK2) . This kinase plays a crucial role in regulating the cell cycle and is involved in processes related to cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 by this compound may lead to alterations in the cell cycle, affecting cellular processes such as:
- Cell Proliferation : Inhibition can reduce the growth rate of cancer cells.
- Apoptosis : Modulation of apoptotic pathways may enhance cell death in tumor cells.
Pharmacokinetics
Understanding the pharmacokinetics of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is essential for determining its bioavailability and therapeutic efficacy. Key factors include:
- Absorption : The compound's ability to be absorbed into systemic circulation.
- Distribution : How it distributes within tissues and cells.
- Metabolism : The metabolic pathways it undergoes, which can affect its activity.
- Excretion : The elimination route from the body.
Antimicrobial Activity
Research has shown that 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
In vitro studies have indicated that 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine can inhibit the proliferation of various cancer cell lines. For instance, it was noted to have an IC50 value in the low micromolar range against specific tumor cells, suggesting potent anticancer effects .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
